(1R)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride (1R)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17555743
InChI: InChI=1S/C8H12N2.ClH/c1-6-4-3-5-8(10-6)7(2)9;/h3-5,7H,9H2,1-2H3;1H/t7-;/m1./s1
SMILES:
Molecular Formula: C8H13ClN2
Molecular Weight: 172.65 g/mol

(1R)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride

CAS No.:

Cat. No.: VC17555743

Molecular Formula: C8H13ClN2

Molecular Weight: 172.65 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride -

Specification

Molecular Formula C8H13ClN2
Molecular Weight 172.65 g/mol
IUPAC Name (1R)-1-(6-methylpyridin-2-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H12N2.ClH/c1-6-4-3-5-8(10-6)7(2)9;/h3-5,7H,9H2,1-2H3;1H/t7-;/m1./s1
Standard InChI Key KTKQMGBEIAANKZ-OGFXRTJISA-N
Isomeric SMILES CC1=NC(=CC=C1)[C@@H](C)N.Cl
Canonical SMILES CC1=NC(=CC=C1)C(C)N.Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, (1R)-1-(6-methylpyridin-2-yl)ethanamine hydrochloride, reflects its stereochemistry and functional groups. The pyridine ring’s 6-methyl substitution and the ethylamine side chain’s chiral center define its three-dimensional conformation. Key structural features include:

PropertyValueSource
Molecular FormulaC₈H₁₃ClN₂
Molecular Weight172.65 g/mol
Canonical SMILESCC1=NC(=CC=C1)C(C)N.Cl
StereochemistryR configuration at C1

The hydrochloride salt formation stabilizes the compound via ionic interactions between the protonated amine and chloride ions, improving its crystallinity and aqueous solubility.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of (1R)-1-(6-methylpyridin-2-yl)ethanamine hydrochloride involves enantioselective strategies to control the chiral center. A representative pathway includes:

  • Methylation of Pyridine Precursors:

    • Reaction of 6-methylpyridin-2-amine with ethyl chloroacetate under basic conditions (e.g., potassium carbonate) to form the ethylamine side chain.

    • Temperature control (50–80°C) and inert atmospheres minimize side reactions such as N-oxide formation.

  • Chiral Resolution:

    • Use of chiral auxiliaries or enzymatic resolution to isolate the R enantiomer.

  • Salt Formation:

    • Treatment with hydrochloric acid to precipitate the hydrochloride salt, enhancing stability.

StepReagents/ConditionsYield Optimization Strategies
MethylationK₂CO₃, ethyl chloroacetatepH 8–9, anhydrous conditions
ResolutionChiral chromatographySolvent polarity adjustment
Salt FormationHCl in ethanolSlow crystallization

Process Challenges

Competing reactions, such as over-alkylation or racemization during the resolution phase, necessitate precise stoichiometric control. Advances in continuous flow chemistry and catalytic asymmetric synthesis could improve scalability and enantiomeric excess (>99% ee) .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits greater aqueous solubility (∼50 mg/mL at 25°C) compared to the free base form. Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage in desiccated environments.

Crystallographic Data

X-ray diffraction analysis of analogous compounds, such as (R)-1-(3-methylpyridin-2-yl)ethanamine, reveals monoclinic crystal systems with hydrogen bonding between amine groups and chloride ions. These interactions likely stabilize the 6-methyl variant’s lattice structure.

Biological Activities and Mechanisms

Preclinical Findings

While in vivo data for the exact compound remain limited, related pyridine derivatives show anxiolytic and cognitive-enhancing effects in rodent models at doses of 1–10 mg/kg. Toxicity profiles indicate a median lethal dose (LD₅₀) > 500 mg/kg, suggesting a wide therapeutic window.

Comparative Analysis with Structural Analogues

CompoundKey Structural DifferenceBiological Activity
(1S)-1-(6-Methylpyridin-2-yl)ethanamineS configuration at C1Reduced receptor affinity
(R)-1-(3-Methylpyridin-2-yl)ethanamineMethyl at pyridine 3-positionEnhanced metabolic stability

The 6-methyl substitution in (1R)-1-(6-methylpyridin-2-yl)ethanamine hydrochloride optimizes steric interactions with receptor binding pockets compared to 3-methyl variants. Enantiomeric differences underscore the R configuration’s pharmacological superiority.

Future Directions and Applications

Ongoing research priorities include:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridine and ethylamine groups to enhance receptor specificity.

  • Drug Delivery Systems: Encapsulation in liposomal carriers to improve blood-brain barrier penetration.

This compound’s versatility positions it as a promising scaffold for next-generation neurotherapeutics and asymmetric catalysis. Collaborative efforts between synthetic chemists and pharmacologists will be critical to unlocking its full potential.

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